

analysis of structural variations on the biological activity of ethyl 7-aminoheptanoate analogs

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Compound of Interest

Compound Name: *Ethyl 7-aminoheptanoate*

Cat. No.: *B073999*

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A comprehensive analysis of the impact of structural variations on the biological activity of **ethyl 7-aminoheptanoate** analogs reveals their potential as versatile scaffolds in drug discovery, particularly in the development of Histone Deacetylase (HDAC) inhibitors for cancer therapy. By modifying the core structure, researchers have successfully synthesized potent anticancer agents with significant inhibitory effects on HDAC enzymes and cytotoxicity against various cancer cell lines.

This guide compares the performance of different **ethyl 7-aminoheptanoate** analogs, providing supporting experimental data from recent studies.

Performance Comparison of Ethyl 7-Aminoheptanoate Analogs

The biological activity of **ethyl 7-aminoheptanoate** analogs has been primarily explored in the context of HDAC inhibition. Two notable studies have synthesized series of compounds where the **ethyl 7-aminoheptanoate** moiety acts as a linker connecting a coumarin or quinazoline core to a hydroxamic acid zinc-binding group. The *in vitro* efficacy of these analogs against HDAC enzymes and their cytotoxic effects on various cancer cell lines are summarized below.

HDAC Inhibitory Activity

The inhibitory concentration 50 (IC50) values of coumarin-based and quinazoline-based hydroxamic acids incorporating an **ethyl 7-aminoheptanoate** linker were determined against HDACs.

Compound Series	Modification on Core	Target	IC50 (μM)
Coumarin-based Hydroxamic Acids	7-methoxy coumarin	HDAC	0.16[1]
6-methoxy coumarin	HDAC	0.33[1]	
Quinazoline-based Hydroxamic Acids	Quinazoline-4-one	HDAC	1.498 ± 0.020[2]
Quinazoline-4-one	HDAC	1.794 ± 0.159[2]	
Reference	Suberoylanilide hydroxamic acid (SAHA)	HDAC	0.63[1]

Cytotoxicity Against Cancer Cell Lines

The cytotoxic activity of these analogs was evaluated against a panel of human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Coumarin-based Hydroxamic Acid Analogs[1]

Compound	Substitution on Coumarin	SK-LU-1 (Lung Cancer) IC50 (μM)	A549 (Lung Cancer) IC50 (μM)	MCF-7 (Breast Cancer) IC50 (μM)
4c	7-methoxy	2.32	7.75	1.05
4g	6-methoxy	-	-	-
SAHA (Reference)	-	-	-	-

Quinazoline-based Hydroxamic Acid Analogs[2]

Compound	SW620 (Colon Cancer) IC50 (μM)	PC-3 (Prostate Cancer) IC50 (μM)	NCI-H23 (Lung Cancer) IC50 (μM)
7e	-	-	-
7f	-	-	-
SAHA (Reference)	-	-	-

Experimental Protocols

General Synthesis of Coumarin-Based Hydroxamic Acid Analogs[1]

A mixture of a substituted coumarin carboxylic acid (1 equivalent), **ethyl 7-aminoheptanoate** (1.5 equivalents), EDC·HCl (1.5 equivalents), and 4-DMAP (1 equivalent) in DCM (5 mL) is stirred at room temperature for 6 hours. The reaction mixture is then processed to yield the intermediate ester. The resulting ester is then treated to afford the final hydroxamic acid derivatives.

General Synthesis of Quinazoline-Based Hydroxamic Acid Analogs[2]

Substituted quinazoline-4-one carboxylic acids are coupled with **ethyl 7-aminoheptanoate** using PyBOP and DBU in acetonitrile. The resulting ester is then subjected to hydrolysis with NaOH in a mixture of methanol and water at -5°C to yield the carboxylic acid intermediate. This intermediate is then converted to the final hydroxamic acid.

HDAC Inhibition Assay[1][2]

The in vitro HDAC inhibitory activity of the compounds is evaluated using a colorimetric assay with a HeLa nuclear extract as the source of HDAC enzymes and SAHA as a positive control. The assay measures the amount of p-nitroaniline produced, which is proportional to the HDAC activity. The IC50 values are calculated from the dose-response curves.

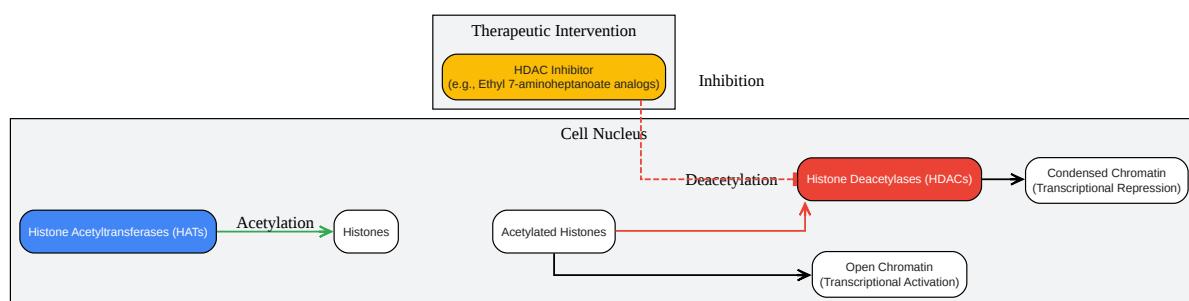
Cytotoxicity Assay[1][2]

The cytotoxicity of the synthesized compounds against human cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the compounds for a specified period. The cell viability is determined by measuring the absorbance at a specific wavelength, and the IC₅₀ values are calculated.

Signaling Pathway and Experimental Workflow

Histone Deacetylation and its Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. HDAC inhibitors block this activity, leading to histone hyperacetylation, chromatin relaxation, and reactivation of tumor suppressor gene expression, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

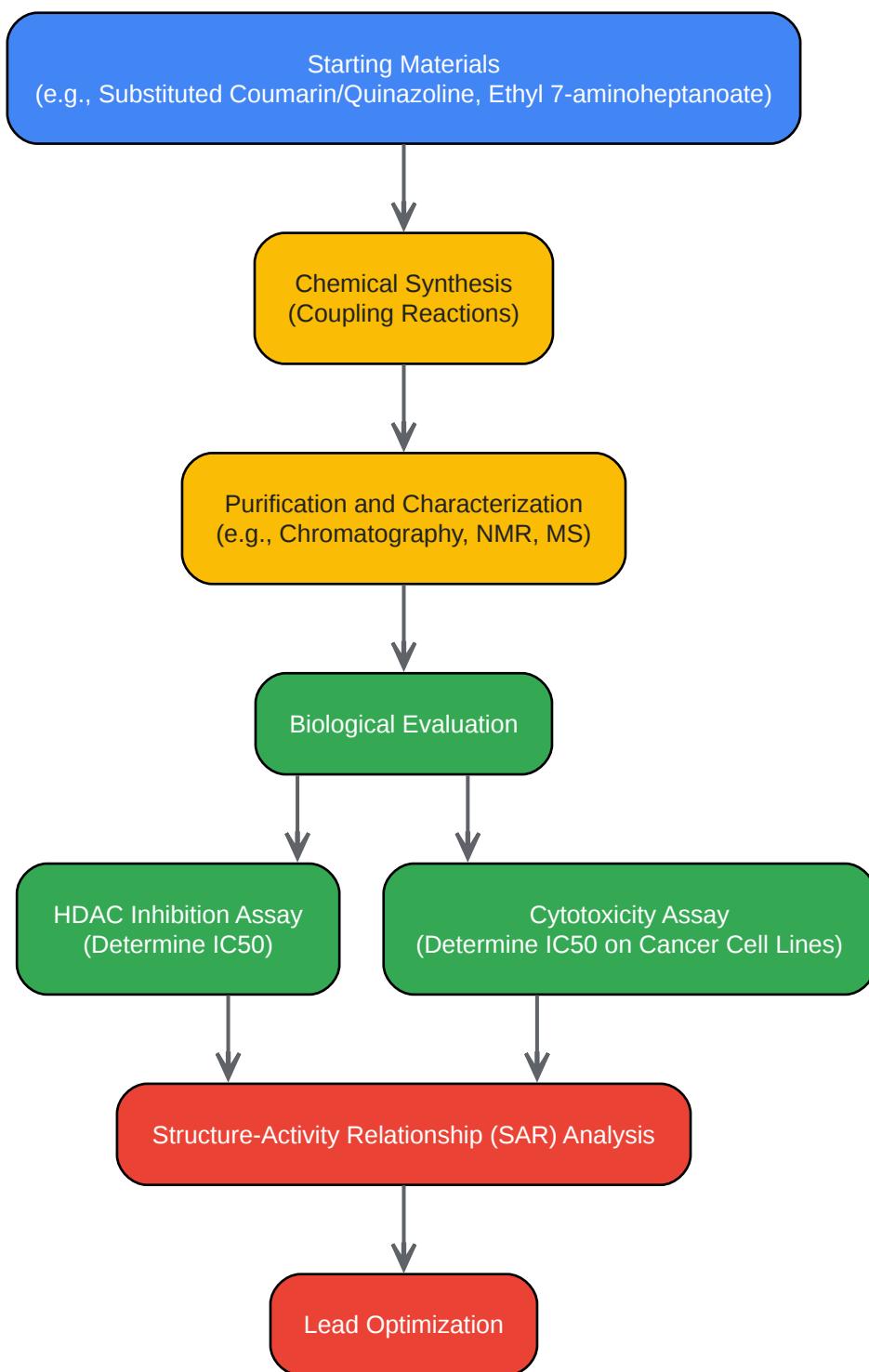


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Caption: Simplified pathway of histone acetylation and the mechanism of HDAC inhibitors.

General Experimental Workflow for Synthesis and Evaluation

The development of these **ethyl 7-aminoheptanoate** analogs follows a structured workflow from synthesis to biological evaluation.



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Caption: Workflow for the synthesis and biological evaluation of **ethyl 7-aminoheptanoate** analogs.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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